what are the chemical properties of DHPMA monomer
what are the chemical properties of DHPMA monomer
An In-depth Technical Guide on the Chemical Properties of N-(2,3-dihydroxypropyl)methacrylamide (DHPMA) Monomer
Introduction
N-(2,3-dihydroxypropyl)methacrylamide (DHPMA), also known as glycerol monomethacrylate, is a functional monomer of significant interest in the fields of polymer chemistry and biomedical materials.[1] Its structure is distinguished by a polymerizable methacrylate group and a hydrophilic diol (two hydroxyl groups) moiety. This unique combination of features imparts valuable properties, such as high hydrophilicity, biocompatibility, and the capacity for further chemical modification.[2][3]
Polymers derived from DHPMA, known as poly(DHPMA), are recognized for their water solubility, non-toxic nature, and potential for creating materials with "stealth" properties in biological systems, making them a promising alternative to poly(ethylene glycol) (PEG).[1] Consequently, DHPMA is extensively utilized in the development of advanced materials for drug delivery systems, tissue engineering scaffolds, chromatography, and hydrogels for applications like contact lenses.[1][2] This guide provides a comprehensive overview of the core chemical properties of the DHPMA monomer, detailing its synthesis, reactivity, and analytical characterization for researchers, scientists, and professionals in drug development.
General and Physicochemical Properties
The fundamental properties of DHPMA are summarized in the table below. These characteristics are essential for its handling, storage, and application in polymerization processes.
| Property | Value | Reference |
| IUPAC Name | 2,3-dihydroxypropyl 2-methylprop-2-enoate | - |
| Synonyms | Dihydroxypropyl methacrylate, Glycerol monomethacrylate | [1][2] |
| Molecular Formula | C₇H₁₂O₄ | - |
| Molecular Weight | 160.17 g/mol | - |
| CAS Number | 5919-74-4 | - |
| Appearance | Colorless, viscous liquid | [4] |
| Density | 1.161 g/cm³ | [5] |
| Boiling Point | 140°C at 0.6 mm Hg | [5] |
| Flash Point | 127.3 °C | [5] |
| Water Solubility | 100 g/L at 25°C | [5] |
| pKa | 13.09 ± 0.20 (Predicted) | [5] |
| Refractive Index | 1.475 | [5] |
| Storage Temperature | 2-8°C, protected from light | [5] |
Structure and Isomerism
DHPMA is an isomer of glycerol monomethacrylate. The esterification of glycerol with methacrylic acid can occur at either the primary or secondary hydroxyl position, leading to two main isomers:
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2,3-Dihydroxypropyl Methacrylate (DHPMA): The primary and most common isomer, where the methacrylate group is attached to one of the primary hydroxyl groups of the glycerol backbone.[3]
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1,3-Dihydroxypropyl Methacrylate: The secondary isomer, where the methacrylate group is attached to the secondary hydroxyl group.[3]
Commercial DHPMA often contains a small percentage of the 1,3-isomer.[1][3] The presence and concentration of this isomer are critical as it can significantly influence the polymerization kinetics and the reactivity ratios of the monomer in copolymerization reactions.[1][3] For instance, the reactivity ratio of DHPMA in copolymerization with N-isopropylacrylamide (NIPAm) was found to be higher (3.09) when a purer form of the monomer was used compared to a previously reported value (2.55) where the monomer contained a higher percentage of the 1,3-isomer.[1][3]
Synthesis and Purification
High-purity DHPMA is crucial for achieving controlled polymerization and reproducible material properties. The most common synthesis and purification workflow involves the hydrolysis of a precursor followed by vacuum distillation.
Experimental Protocol: Synthesis via Hydrolysis of Glycidyl Methacrylate (GMA)
-
Reaction Setup: Glycidyl methacrylate (GMA) is reacted with water. A typical procedure involves heating the mixture under controlled conditions.
-
Conditions: The reaction is often conducted at 80°C for approximately 12 hours.[2] Acidified aqueous solutions (e.g., pH 1) at lower temperatures (40°C) have also been shown to be effective, achieving over 90% monomer conversion.[2]
-
Mechanism: The reaction proceeds via the ring-opening of the epoxide group in GMA by water, yielding the 2,3-dihydroxypropyl functionality.
-
Yield: This method can achieve high yields, often around 96%.[2]
Experimental Protocol: Purification by Vacuum Distillation
-
Objective: To remove unreacted starting materials, byproducts, and the 1,3-dihydroxypropyl methacrylate isomer from the crude DHPMA product.[3]
-
Apparatus: A standard vacuum distillation setup is used, including a distillation flask, a condenser, a receiving flask, and a vacuum pump.
-
Procedure:
-
The crude DHPMA is placed in the distillation flask.
-
The system is evacuated to reduce the pressure.
-
The flask is heated gently. The reduced pressure allows for distillation at a lower temperature than the atmospheric boiling point, which is critical for minimizing thermal degradation and preventing premature polymerization of the monomer.[3]
-
The purified DHPMA fraction is collected in the receiving flask. Before distillation, the monomer is typically vacuum-distilled to ensure high purity.[1]
-
Chemical Reactivity and Polymerization
The chemical behavior of DHPMA is governed by its two primary functional groups: the methacrylate group and the vicinal diol.
-
Methacrylate Group: This group enables DHPMA to undergo polymerization, most commonly through free radical mechanisms, to form high molecular weight polymers.[2][3]
-
Hydroxyl Groups: The two hydroxyl groups confer high water solubility and provide sites for post-polymerization modification.[2] They also play a role in polymerization kinetics through hydrogen bonding, especially in protic solvents.[2]
Free Radical Polymerization
This is the most common method for polymerizing DHPMA. The process involves an initiator that generates free radicals, which then propagate by reacting with monomer units.
-
Materials: DHPMA monomer, a radical initiator (e.g., azobisisobutyronitrile - AIBN), and a suitable solvent (e.g., water-dioxane mixtures, dimethyl sulfoxide).[2][3]
-
Procedure:
-
The DHPMA monomer and initiator are dissolved in the chosen solvent in a reaction vessel.
-
The solution is deoxygenated by purging with an inert gas (e.g., nitrogen or argon) to prevent inhibition by oxygen.
-
The reaction is initiated by either thermal decomposition of the initiator (heating) or photochemical decomposition (UV light exposure).[3]
-
The polymerization proceeds, forming poly(DHPMA). The reaction can be monitored for monomer conversion using techniques like UV or NMR spectroscopy.[3]
-
-
Key Findings: The polymerization of DHPMA can proceed to high conversions, often without the gel effect observed in other methacrylate polymerizations, particularly at lower monomer concentrations.[3]
Reactivity in Copolymerization
DHPMA is often copolymerized with other monomers to tailor the final properties of the polymer. A key parameter in this process is the monomer reactivity ratio (r), which describes the preference of a propagating chain to react with its own type of monomer versus the other comonomer.
| Comonomer System | Reactivity Ratio (r₁) | Reactivity Ratio (r₂) | Notes | Reference |
| DHPMA (1) / NIPAm (2) | 3.09 | 0.11 | Based on purified DHPMA. Indicates DHPMA prefers homopolymerization, while NIPAm prefers copolymerization. | [1][6] |
| DHPMA (1) / NIPAm (2) | 2.55 | 0.11 | Based on DHPMA containing 22 mol% of the 1,3-isomer, showing the effect of impurity. | [1] |
Analytical Characterization
Ensuring the purity and confirming the chemical structure of the DHPMA monomer is essential before its use in polymerization. A combination of analytical techniques is employed for this purpose.
Experimental Protocols for Characterization
-
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy:
-
Sample Preparation: A small amount of the DHPMA monomer is dissolved in a deuterated solvent (e.g., DMSO-d₆).
-
Analysis: The ¹H NMR spectrum is acquired. The chemical shifts (δ) and integrals of the peaks are analyzed to confirm the structure and quantify impurities.[3] The conversion of monomers during polymerization can also be monitored by tracking the disappearance of the characteristic vinyl proton peaks.[1]
-
Data Interpretation: Key signals for DHPMA are identified. The presence of peaks corresponding to the 1,3-isomer or other impurities can be quantified.[1][3]
-
| Proton Assignment | Chemical Shift (δ, ppm) |
| Methacrylate Vinyl Protons (CH₂=) | 5.7 – 6.1 |
| Methacrylate Methyl Protons (-CH₃) | ~1.85 |
| Hydroxyl Protons (-OH) | ~4.7 |
| Methylene and Methine Protons of Diol | 3.0 – 3.8 |
(Note: Exact chemical shifts can vary depending on the solvent and instrument.)
-
High-Performance Liquid Chromatography (HPLC):
-
Objective: To separate and quantify the DHPMA monomer from residual starting materials, byproducts, and isomers.[3]
-
Method: A suitable HPLC system with a C18 column is typically used. The mobile phase composition (e.g., a mixture of acetonitrile and water) is optimized to achieve good separation.
-
Detection: A UV detector is commonly used for detection, as the methacrylate group has a UV chromophore.
-
Quantification: The concentration of DHPMA and impurities is determined by comparing the peak areas to those of known standards.
-
Thermal Stability and Degradation
The thermal stability of polymers derived from DHPMA is an important consideration for their processing and application. Thermal degradation studies of poly(methacrylates) show that the primary degradation mechanism is often depolymerization, which reverses the polymerization process and yields the original monomer.[7] For poly(2-hydroxypropyl methacrylate), a related polymer, major degradation products identified include the monomer itself, along with smaller molecules like 2-propanal, methacrylic acid, and 1,2-propandiol, indicating complex side-chain and main-chain scission reactions at elevated temperatures.[8] The degradation pattern can be influenced by factors such as the polymer's molecular weight and the presence of additives.[7][9]
Conclusion
N-(2,3-dihydroxypropyl)methacrylamide (DHPMA) is a highly versatile hydrophilic monomer with a well-defined set of chemical properties. Its dual functionality, comprising a polymerizable methacrylate group and a diol moiety, allows for the synthesis of advanced, biocompatible polymers. A thorough understanding of its synthesis from glycidyl methacrylate, the importance of purification to remove its 1,3-isomer, its reactivity in polymerization, and the analytical methods for its characterization is paramount for researchers. This knowledge enables the precise design and reproducible synthesis of DHPMA-based materials for cutting-edge applications in drug delivery, regenerative medicine, and beyond.
References
- 1. mdpi.com [mdpi.com]
- 2. Buy Dhpma [smolecule.com]
- 3. 2,3-Dihydroxypropyl methacrylate | 5919-74-4 | Benchchem [benchchem.com]
- 4. 2-Hydroxypropyl Methacrylate: A Versatile Monomer in Modern Chemistry_Chemicalbook [chemicalbook.com]
- 5. Cas 5919-74-4,2,3-DIHYDROXYPROPYL METHACRYLATE | lookchem [lookchem.com]
- 6. researchgate.net [researchgate.net]
- 7. polychemistry.com [polychemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. epublications.marquette.edu [epublications.marquette.edu]
